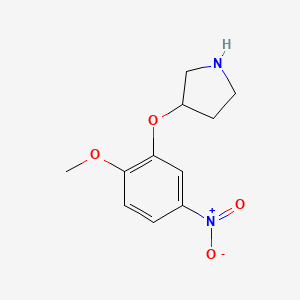
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride
Vue d'ensemble
Description
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is a chemical compound with the CAS Number: 1431966-42-5 . It has a molecular weight of 274.15 and its IUPAC name is 5-chloro-2-(piperazin-1-yl)benzo[d]oxazole hydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a subject of interest in recent years . The synthetic strategy for benzoxazole developed by Agashe et al. was found to be highly efficient among the described nanocatalyzed protocols . Cu (OAc) 2 /Cs 2 CO 3 /DMF/120 °C was found to be the best combination of the copper (II) catalyst, base, solvent, and temperature .Molecular Structure Analysis
The InChI code for 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is 1S/C11H12ClN3O.ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;/h1-2,7,13H,3-6H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 274.15 .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It helps in the study of protein expression, modification, and function within a biological context. The molecular weight and formula, C11H12ClN3O•2HCl with a weight of 310.61 , make it suitable for precise measurements and analyses in proteomic studies .
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. They are particularly active against certain strains of bacteria, such as Bacillus subtilis and Staphylococcus aureus , which indicates potential for developing new antibacterial agents .
Antagonistic Activities
Some derivatives have shown moderate antagonistic activities against α1-Adrenergic Receptors (α1-AR) . This suggests that these compounds could be novel candidates as potential α1-AR antagonists, which are important in treating conditions like hypertension .
Drug Discovery
The compound’s structure allows for modifications that can lead to the development of new analogs with significant pharmacological potential. Its heterocyclic center is a key component of the pharmacophore, making it a valuable scaffold in medicinal chemistry .
Pharmacokinetics Analysis
In drug development, the compound can be used to study pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its compliance with Lipinski’s rule of five, except for one derivative, indicates good “drugability” for oral medications .
Bioactive Scaffold
The benzoxazole and piperazine moieties present in the compound serve as bioactive scaffolds. These are crucial in the design of molecules with desired biological activities, such as antiviral, antipsychotic, and antimicrobial effects .
Serotonin and Dopamine Antagonism
Derivatives of this compound act as antagonists for serotonin and dopamine receptors. This property is leveraged in the development of antipsychotic drugs, highlighting its importance in neuropsychiatric disorder treatments .
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry for the design and synthesis of structurally modified derivatives. These derivatives can lead to the discovery of compounds with enhanced biological activities .
Mécanisme D'action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to interact with various biological targets, including G protein-coupled receptors and ion channels .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs that contain piperazine and benzoxazole structures are involved in central nervous system pathways, including neurotransmitter signaling .
Pharmacokinetics
Both piperazine and benzoxazole derivatives generally have good bioavailability due to their balance of hydrophobic and hydrophilic properties .
Result of Action
Based on its structural features, it could potentially have effects on neuronal signaling or other cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the ionization state of the piperazine ring can change with pH, which could affect its interaction with targets .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Benzothiazoles, including 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride, are of great interest for drug design due to their high biological and pharmacological activity . Modern trends in synthesizing these compounds are focusing on one-pot synthesis and sequential multistep synthesis, with an emphasis on green chemistry principles .
Propriétés
IUPAC Name |
5-chloro-2-piperazin-1-yl-1,3-benzoxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.2ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;;/h1-2,7,13H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBAFEMXTWDJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)
![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)



![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)





![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)